Cas no 824954-69-0 (2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-)
![2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)- structure](https://www.kuujia.com/scimg/cas/824954-69-0x500.png)
824954-69-0 structure
Product name:2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-
2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-
- 1,1,1-trifluoro-4-(propan-2-ylamino)-2-(trifluoromethyl)butan-2-ol
- 1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol
- 824954-69-0
- SCHEMBL22722082
- BRNGQCFHUVBMTF-UHFFFAOYSA-N
- DTXSID00837656
-
- Inchi: InChI=1S/C8H13F6NO/c1-5(2)15-4-3-6(16,7(9,10)11)8(12,13)14/h5,15-16H,3-4H2,1-2H3
- InChI Key: BRNGQCFHUVBMTF-UHFFFAOYSA-N
- SMILES: CC(C)NCCC(C(F)(F)F)(C(F)(F)F)O
Computed Properties
- Exact Mass: 253.09013301g/mol
- Monoisotopic Mass: 253.09013301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.3Ų
2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)- Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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